molecular formula C20H24O4 B14503186 Xylyloxyacetate 2-(xylyloxy)ethyl ester CAS No. 63904-86-9

Xylyloxyacetate 2-(xylyloxy)ethyl ester

Cat. No.: B14503186
CAS No.: 63904-86-9
M. Wt: 328.4 g/mol
InChI Key: MKBODKOSQWXBNL-UHFFFAOYSA-N
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Description

Xylyloxyacetate 2-(xylyloxy)ethyl ester is a synthetic ester featuring two aromatic xylyloxy (3,5-dimethylphenoxy) groups. Its structure comprises a central acetate group esterified with a 2-(xylyloxy)ethanol moiety. The xylyloxy groups confer aromaticity and steric bulk, likely influencing its solubility, thermal stability, and sensory properties compared to aliphatic or cycloaliphatic esters .

Properties

CAS No.

63904-86-9

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)ethyl 2-(3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C20H24O4/c1-14-7-15(2)10-18(9-14)22-5-6-23-20(21)13-24-19-11-16(3)8-17(4)12-19/h7-12H,5-6,13H2,1-4H3

InChI Key

MKBODKOSQWXBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC(=O)COC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylyloxyacetate 2-(xylyloxy)ethyl ester can be synthesized through the esterification of xylyloxyacetic acid with 2-(xylyloxy)ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the ester product is continuously removed. This approach increases the efficiency and yield of the esterification process .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Xylyloxyacetate 2-(xylyloxy)ethyl ester and structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Applications Key Properties
This compound* C₃₂H₃₈O₇ (hypothetical) 546.64 (hypothetical) Not available Specialty chemicals, fragrances (inferred) High boiling point, low volatility, aromatic stability
Allyl cyclohexyloxyacetate C₁₁H₁₈O₃ 198.26 68901-15-5 Perfumes, cosmetics Floral/herbal scent, moderate volatility
2-Ethoxyethyl acetate C₆H₁₂O₃ 132.16 111-15-9 Solvent, coatings High solvency, moderate volatility
2-Ethylhexyl acetate C₁₀H₂₀O₂ 172.26 Not provided Coatings, plasticizers High boiling point, low water solubility
Ethyl 2-cyano-2-cyclohexylacetate C₁₁H₁₇NO₂ 195.26 3213-50-1 Pharmaceutical intermediate Reactive cyano group, chiral center

*Hypothetical data inferred from structural analogs.

Key Research Findings

Aromatic vs. Aliphatic Esters: Xylyloxyacetate derivatives exhibit enhanced thermal stability and lower volatility compared to aliphatic esters like 2-ethoxyethyl acetate, making them suitable for high-temperature applications . The aromatic xylyloxy groups may contribute to unique olfactory profiles, differentiating them from cyclohexyloxy analogs (e.g., allyl cyclohexyloxyacetate’s floral/herbal notes) .

Synthetic Pathways: Allyl cyclohexyloxyacetate is synthesized via etherification of cyclohexanol with allyl chloroacetate . A similar route using xylyl alcohol (3,5-dimethylphenol) and chloroacetic acid derivatives is plausible for the target compound.

Applications :

  • Fragrance Industry : Xylyloxyacetate derivatives are inferred to serve as fixatives due to their low volatility, analogous to cyclohexyloxy esters .
  • Polymers : Bulky aromatic esters like the target compound may act as plasticizers or stabilizers in polymers, contrasting with 2-ethylhexyl acetate’s role as a solvent .

Critical Analysis of Evidence

  • Gaps in Data : Direct information on this compound is absent in the evidence. Properties are inferred from analogs like 2-(3,5-xylyloxy)benzaldehyde (CAS 320423-51-6, C₁₅H₁₄O₂), which shares the xylyloxy motif .
  • Safety and Toxicity : While methyl 2-hydroxyacetate (CAS 96-35-5) requires stringent handling due to respiratory hazards , the aromatic nature of the target compound may reduce acute toxicity but necessitate evaluation for chronic exposure.

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